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Compound of Interest

Compound Name: 5,6-Dimethoxynicotinic acid

Cat. No.: B1315110 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethoxynicotinic acid is a derivative of nicotinic acid, a component of the vitamin B

complex. Its structure, featuring a pyridine ring substituted with a carboxylic acid and two

methoxy groups, makes it a compound of interest in medicinal chemistry and drug

development. Spectroscopic analysis is crucial for the structural elucidation and purity

assessment of such compounds. This guide provides a detailed overview of the expected

spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for 5,6-Dimethoxynicotinic acid, along

with general experimental protocols for acquiring this data. While specific experimental data for

this exact compound is not readily available in the public domain, the information presented

herein is based on established principles of spectroscopic interpretation for analogous

structures.

Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for 5,6-Dimethoxynicotinic
acid based on its chemical structure. These predictions are derived from typical chemical shift

and absorption frequency ranges for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Protons
Expected Chemical
Shift (δ, ppm)

Multiplicity Integration

H-2 8.5 - 8.7 Singlet (s) 1H

H-4 7.9 - 8.1 Singlet (s) 1H

5-OCH₃ 3.9 - 4.1 Singlet (s) 3H

6-OCH₃ 3.9 - 4.1 Singlet (s) 3H

-COOH 10.0 - 13.0 Broad Singlet (br s) 1H

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Atom Expected Chemical Shift (δ, ppm)

C-2 150 - 155

C-3 120 - 125

C-4 140 - 145

C-5 155 - 160

C-6 160 - 165

5-OCH₃ 55 - 60

6-OCH₃ 55 - 60

-COOH 165 - 175

Table 3: Predicted IR Spectroscopic Data
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Functional Group
Expected Absorption
Range (cm⁻¹)

Intensity

O-H (Carboxylic Acid) 2500 - 3300 Broad

C-H (Aromatic) 3000 - 3100 Medium

C-H (Aliphatic, -OCH₃) 2850 - 2960 Medium

C=O (Carboxylic Acid) 1680 - 1710 Strong

C=C, C=N (Aromatic Ring) 1450 - 1600 Medium to Strong

C-O (Methoxy) 1000 - 1300 Strong

Table 4: Predicted Mass Spectrometry Data

Parameter Expected Value/Observation

Molecular Formula C₈H₉NO₄

Molecular Weight 183.16 g/mol

Expected [M+H]⁺ m/z 184.06

Expected Fragmentation
Loss of H₂O (m/z 166), loss of OCH₃ (m/z 153),

loss of COOH (m/z 138)[1]

Experimental Protocols
The following are general methodologies for obtaining the spectroscopic data outlined above.

These protocols may require optimization based on the specific instrumentation and sample

characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Dissolve 5-10 mg of 5,6-Dimethoxynicotinic acid in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).[2] The choice of solvent will depend on

the solubility of the compound.
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Transfer the solution to a 5 mm NMR tube.

If desired, add a small amount of an internal standard, such as tetramethylsilane (TMS), for

chemical shift referencing.[3]

2. ¹H NMR Acquisition:

Place the NMR tube in the spectrometer.

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire the spectrum using a standard one-pulse sequence.[4]

Typical parameters include a 30-45° pulse angle, a spectral width of 0-14 ppm, and a

sufficient number of scans to achieve an adequate signal-to-noise ratio.[4][5]

3. ¹³C NMR Acquisition:

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum by removing

C-H coupling.[2]

A wider spectral width (e.g., 0-220 ppm) is necessary for ¹³C NMR.[6]

A greater number of scans is typically required for ¹³C NMR due to the low natural

abundance of the ¹³C isotope.[6]

Infrared (IR) Spectroscopy
1. Sample Preparation:

For solid samples, the KBr pellet method is common. Mix a small amount of the compound

with dry potassium bromide (KBr) and press it into a thin, transparent disk.[7]

Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the

solid sample is placed directly onto the ATR crystal.[7]

2. Data Acquisition:
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Record a background spectrum of the empty sample holder (for KBr) or the clean ATR

crystal.[8]

Place the sample in the instrument and collect the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.[8]

The typical spectral range is 4000-400 cm⁻¹.[9]

Mass Spectrometry (MS)
1. Sample Preparation:

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol,

acetonitrile, or a mixture with water) to a concentration of approximately 10-100 µg/mL.[10]

The solution should be free of non-volatile buffers or salts.

2. Data Acquisition:

Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with

a liquid chromatography (LC) system.

Use an appropriate ionization technique, such as Electrospray Ionization (ESI), which is well-

suited for polar molecules like 5,6-Dimethoxynicotinic acid.[11]

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

If further structural information is needed, tandem mass spectrometry (MS/MS) can be

performed to induce fragmentation and analyze the resulting fragment ions.[1]

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound such as 5,6-Dimethoxynicotinic acid.
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Compound Synthesis & Purification
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of 5,6-
Dimethoxynicotinic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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